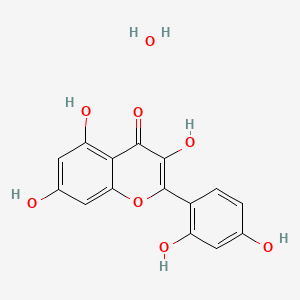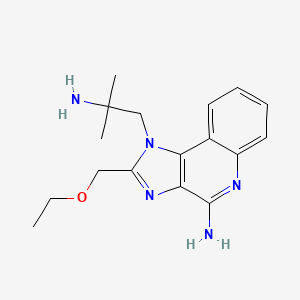
1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-
Descripción general
Descripción
1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-, also known as 5-Fluorouracil (5-FU), is a pyrimidine analogue that has been widely used as an anticancer drug. The chemical structure of 5-FU is similar to that of uracil, which is a component of RNA. 5-FU is a prodrug that is converted to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), in the body. FdUMP inhibits thymidylate synthase, an enzyme that is required for the synthesis of thymidine, a component of DNA. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.
Mecanismo De Acción
As mentioned earlier, 5-FU is converted to its active form, FdUMP, in the body. FdUMP inhibits thymidylate synthase, which is required for the synthesis of thymidine. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.
Biochemical and physiological effects:
In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects. It has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response to cancer. 5-FU has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and irinotecan.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-FU is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other anticancer agents, which can enhance its efficacy. However, 5-FU has several limitations, including its toxicity to normal cells, its short half-life, and the development of resistance in some cancer cells.
Direcciones Futuras
There are several future directions for the development of 5-FU and its derivatives. One area of research is the development of targeted delivery systems that can deliver 5-FU specifically to cancer cells, while minimizing its toxicity to normal cells. Another area of research is the development of combination therapies that can enhance the efficacy of 5-FU and overcome resistance in cancer cells. Finally, there is ongoing research into the mechanisms of resistance to 5-FU, with the goal of identifying new targets for the development of novel anticancer agents.
Aplicaciones Científicas De Investigación
5-FU has been extensively studied for its anticancer properties and has been used to treat a wide range of cancers, including breast cancer, colorectal cancer, gastric cancer, and pancreatic cancer. In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects and to enhance the efficacy of other anticancer agents.
Propiedades
IUPAC Name |
5-fluoro-2,4-dioxo-N-phenylpyrimidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNTSRWKSCFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876650 | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56563-17-8 | |
| Record name | 1-Phenylcarbamoyl-5-fluoroureacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056563178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



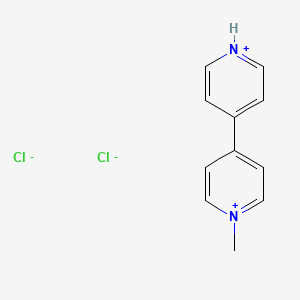
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
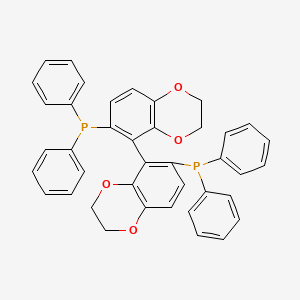
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
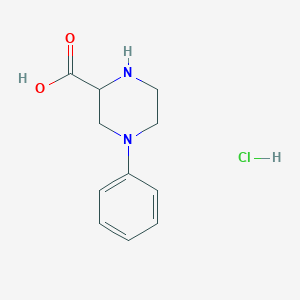
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
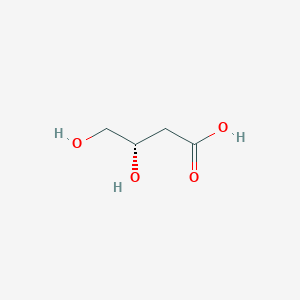
![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
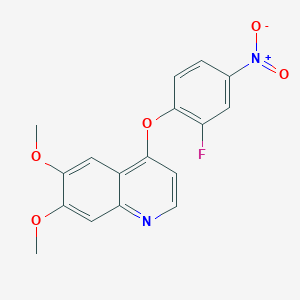

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
